
(2-Methylphenoxy)(tripropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenoxy)(tripropyl)silane is an organosilicon compound that features a phenoxy group substituted with a methyl group at the 2-position and three propyl groups attached to a silicon atom. This compound is part of a broader class of organosilanes, which are known for their versatility in various chemical applications, including as coupling agents, surface modifiers, and intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenoxy)(tripropyl)silane typically involves the reaction of 2-methylphenol with tripropylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenoxide ion displaces the chloride ion from the silicon atom. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of automated systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenoxy)(tripropyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and alcohols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products Formed
Hydrolysis: Produces silanols and propanol.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted phenoxy derivatives.
Scientific Research Applications
(2-Methylphenoxy)(tripropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of (2-Methylphenoxy)(tripropyl)silane involves the formation of stable Si-O bonds with various substrates. The phenoxy group provides a reactive site for further chemical modifications, while the propyl groups enhance the compound’s hydrophobicity and compatibility with organic matrices. The molecular targets include hydroxyl groups on surfaces, leading to the formation of strong covalent bonds and improved material properties .
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyphenyl)trimethylsilane: Similar structure but with methoxy and trimethyl groups.
(2-Chlorophenoxy)trimethylsilane: Contains a chlorophenoxy group instead of methylphenoxy.
Triphenylsilane: Features phenyl groups instead of propyl groups.
Uniqueness
(2-Methylphenoxy)(tripropyl)silane is unique due to its specific combination of a methyl-substituted phenoxy group and tripropylsilane structure. This combination provides a balance of reactivity and stability, making it suitable for a variety of applications that require both hydrophobicity and chemical reactivity .
Properties
CAS No. |
59280-16-9 |
|---|---|
Molecular Formula |
C16H28OSi |
Molecular Weight |
264.48 g/mol |
IUPAC Name |
(2-methylphenoxy)-tripropylsilane |
InChI |
InChI=1S/C16H28OSi/c1-5-12-18(13-6-2,14-7-3)17-16-11-9-8-10-15(16)4/h8-11H,5-7,12-14H2,1-4H3 |
InChI Key |
YCKZHOUAELQXLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](CCC)(CCC)OC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


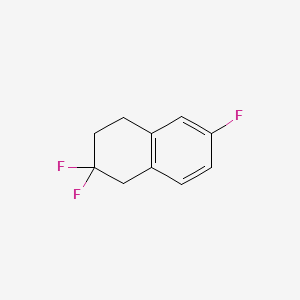
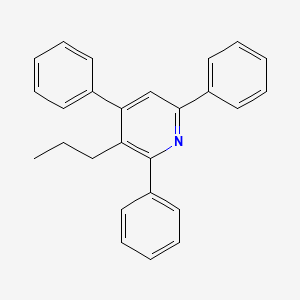
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
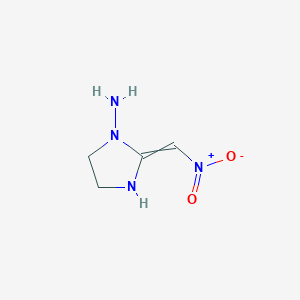

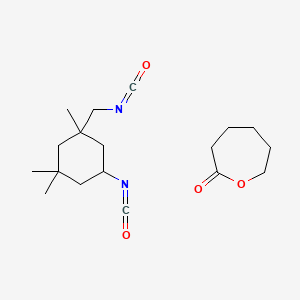
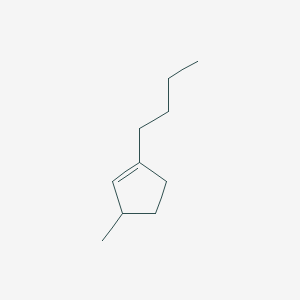
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)

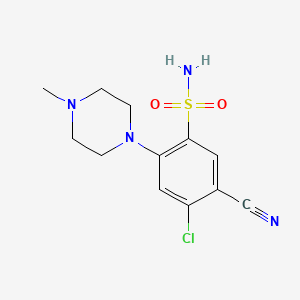

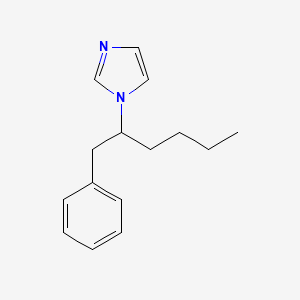

![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)
